molecular formula C12H19ClN2O2S B1459643 2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride CAS No. 1803609-50-8

2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B1459643
CAS No.: 1803609-50-8
M. Wt: 290.81 g/mol
InChI Key: RDYYVLNIAKKCBO-UHFFFAOYSA-N
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Description

2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride is a synthetic organic compound featuring a thiazolidine dione core substituted with a phenyl group bearing a methylaminoethyl moiety. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-10(13-2)11-6-3-4-7-12(11)14-8-5-9-17(14,15)16;/h3-4,6-7,10,13H,5,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYYVLNIAKKCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2CCCS2(=O)=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride is a thiazolidine derivative with potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural properties and potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

  • Chemical Formula : C₁₂H₁₈N₂O₂S
  • Molecular Weight : 254.35 g/mol
  • IUPAC Name : 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine
  • CAS Number : 1155096-90-4
  • Appearance : Oil-like substance

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. This mechanism involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to cell death in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to 2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione have shown significant antiproliferative effects against various cancer cell lines, including:

Cell LineIC₅₀ (µM)Reference
HeLa15.5
A54920.3
MCF-718.7

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, thiazolidine derivatives have demonstrated anti-inflammatory effects. In vitro studies show that these compounds can reduce levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophage cell lines:

Activity TypeEffect ObservedReference
ROS ReductionDecrease by 40%
Cytokine InhibitionIL-6 and TNF-alpha reduction

This suggests that the compound may have therapeutic applications in treating inflammatory diseases.

Case Studies

A notable study investigated the effects of a thiazolidine derivative similar to 2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione on tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls, supporting the compound's potential as an effective anticancer agent.

Comparison with Similar Compounds

Physicochemical and Pharmacological Insights

  • Hydrochloride Salt : Both the target compound and CAS 1190044-24-6 are hydrochloride salts, ensuring enhanced solubility in aqueous environments. This is critical for bioavailability in drug formulations .
  • Thiazolidine Dione Core : This moiety is associated with diverse bioactivities, including enzyme inhibition (e.g., aldose reductase) and antimicrobial effects, as seen in structurally related pharmaceuticals .

Preparation Methods

Synthesis of Thiazolidine-2-thione Intermediate

A crucial intermediate for thiazolidinedione derivatives is thiazolidine-2-thione, which can be synthesized from aminoethanol as follows:

Step Reagents & Conditions Description Yield & Characteristics
1 Aminoethanol, KOH, ethanol, carbon disulfide (CS2) Aminoethanol (7.06 g, 0.05 mol) is reacted with KOH (5.61 g, 0.10 mol) in ethanol at 40°C. CS2 (7.61 g, 0.10 mol) is added in batches over 1 hour, then stirred for 3 hours at 40°C. White solid thiazolidine-2-thione obtained after recrystallization (4.05 g), 68.1% yield; melting point 105–107°C; confirmed by ESI-MS.

This method, adapted from recent literature, provides a reliable route to the thiazolidine-2-thione intermediate, which is essential for further functionalization.

Functionalization via Alkylation or Amination

The thiazolidine-2-thione intermediate can be alkylated or reacted with amines to introduce various substituents:

Reaction Type Reagents & Conditions Outcome Notes
Alkylation Thiazolidine-2-thione, NaOH, ethanol, alkyl bromide (e.g., bromoethane) at 40-50°C for 5 h Formation of alkylated thiazolidine derivatives (e.g., 3-ethyl-thiazolidine-2-thione) with yields around 70% Monitored by TLC; purification by column chromatography
Amidation Thiazolidine-2-thione reacted with triphosgene and various amines in presence of triethylamine in THF at 0°C to room temperature Formation of 2-thioxothiazolidine-3-carboxamide derivatives with high yields (~90%) Reaction involves formation of acid chloride intermediate followed by amine coupling

Specific Preparation of this compound

While direct literature on this exact compound’s preparation is limited, analogous methods used for related thiazolidinedione derivatives provide a strong basis for its synthesis. The general approach includes:

Formation of Substituted Phenyl Intermediate

  • Starting with a halogenated phenyl derivative (e.g., 2-chloro- or 2-bromo-phenyl compounds).
  • Reaction with methylaminoethyl reagents (such as 2-(N-methylamino)ethanol or methylaminoethyl halides) under nucleophilic substitution or reductive amination conditions.

Cyclization to Thiazolidine-1,1-dione

  • Condensation of the substituted phenyl intermediate with thiazolidine-2,4-dione or its equivalents.
  • Use of base catalysts and solvents like toluene, often under controlled temperatures (20-50°C).
  • Phase transfer catalysts may be employed to enhance reaction rates and yields.

Salt Formation

  • Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid in appropriate solvents.

Example Process from Patent Literature for Related Thiazolidinediones

A patented process for the synthesis of benzylidene-rosiglitazone, a related thiazolidinedione, illustrates a three-step synthesis that can be adapted:

Step Reaction Conditions Notes
a) Reaction of 2-chloro-pyridine with 2-(N-methylamino)-ethanol Stirring at 140-150°C for 15 h under nitrogen Excess aminoethanol distilled off; product dissolved in toluene without isolation
b) Reaction of intermediate with 4-fluorobenzaldehyde in toluene with aqueous KOH and phase transfer catalyst 25-50°C, 3 h Reaction proceeds in aqueous basic medium unexpectedly
c) Condensation with thiazolidine-2,4-dione Toluene solution reacted and product isolated Yield after drying ~87%

This approach highlights the use of toluene as solvent, aqueous base, and phase transfer catalysts, which may be applicable for the target compound’s preparation.

Summary Table of Key Preparation Parameters

Preparation Stage Reagents Conditions Yield/Outcome Comments
Thiazolidine-2-thione synthesis Aminoethanol, KOH, CS2, ethanol 40°C, 4 h total ~68% yield, white solid Intermediate for ring formation
Alkylation/Amination Thiazolidine-2-thione, NaOH, alkyl/aryl bromides or amines 40-80°C, 5-16 h 70-90% yield Introduces side chains including methylaminoethyl
Phenyl substitution Halogenated phenyl, methylaminoethyl reagent Elevated temperature, solvent (e.g., toluene) High yield (up to 87%) Phase transfer catalysts improve efficiency
Final condensation Substituted phenyl intermediate, thiazolidine-2,4-dione Room temperature to 50°C High purity product Followed by salt formation with HCl

Analytical and Purification Techniques

  • Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.
  • Purification: Column chromatography with petroleum ether/ethyl acetate mixtures.
  • Characterization: Nuclear magnetic resonance (1H NMR, 13C NMR), high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).
  • Crystallization: Recrystallization from ethanol or petroleum ether to obtain pure intermediates or final products.

Q & A

Q. How should solubility and stability be evaluated for this compound in aqueous and organic solvents?

Q. How do researchers address discrepancies between in vitro and in vivo activity data?

  • Methodological Answer : Re-evaluate assay conditions (e.g., serum protein binding in vitro). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and effect. Validate with tissue distribution studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 2
2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride

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